molecular formula C7H6BrN3S B13343814 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole

2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole

Katalognummer: B13343814
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: TUTGLDNLNHGKMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine in the pyrazole ring can significantly influence the compound’s reactivity and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole typically involves the condensation of a thiazole derivative with a brominated pyrazole. One common method involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Wirkmechanismus

The mechanism of action of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-Bromo-1H-pyrazol-1-yl)methyl)thiazole is unique due to the presence of both a thiazole and a pyrazole ring, which can interact synergistically to enhance its biological activities. The bromine atom further adds to its reactivity and potential for modification .

Eigenschaften

Molekularformel

C7H6BrN3S

Molekulargewicht

244.11 g/mol

IUPAC-Name

2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazole

InChI

InChI=1S/C7H6BrN3S/c8-6-3-10-11(4-6)5-7-9-1-2-12-7/h1-4H,5H2

InChI-Schlüssel

TUTGLDNLNHGKMA-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=N1)CN2C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.